![molecular formula C18H22FN5O2 B5549787 2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

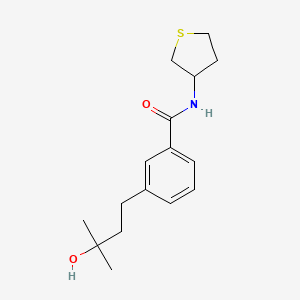

2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

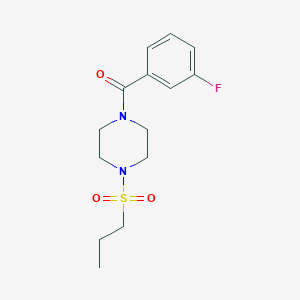

This compound is a part of a diverse class of molecules studied for various biological and chemical properties. It comprises a 4-fluorophenyl group, a morpholinyl-pyrimidinyl moiety, and an acetamide linker, indicating its potential utility in various chemical and pharmaceutical applications.

Synthesis Analysis

Synthesis pathways for related compounds often involve complex reactions including halogenation, acetylation, and the formation of amide bonds from corresponding acids and amines. For instance, compounds with similar structural features have been synthesized through reactions involving direct fluorination, high-pressure reactions between aminopyridines and cyanoacetates, or the coupling of ethyl acetic acids with diamines under specific conditions (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of closely related compounds, characterized by X-ray crystallography, often reveals complex intramolecular and intermolecular interactions, such as hydrogen bonding, which significantly influence the compound's chemical reactivity and physical properties. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate showcases an orthorhombic crystal system with specific unit cell parameters (Sapnakumari et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include cyclization, halogenation, and nucleophilic substitution. The presence of functional groups such as the morpholino, pyrimidinyl, and acetamide can influence the reactivity, allowing for diverse chemical transformations. These reactions can lead to the formation of novel structures with potential biological activity (Kanagarajan et al., 2010).

科学的研究の応用

Fluorination Chemistry

Research has explored the fluorination of various substrates under mild conditions using perfluoro-[N-(4-pyridyl)acetamide], demonstrating its utility as a selective electrophilic fluorinating agent. This highlights the potential of incorporating fluorine into complex organic molecules, possibly including compounds similar to the one , to modify their reactivity or physical properties (Banks et al., 1996).

Antimicrobial Activity

Synthesized derivatives of pyrimidine-triazole showed antimicrobial activity against selected bacterial and fungal strains. This indicates the potential of similar acetamide derivatives in contributing to the development of new antimicrobial agents, suggesting a path for exploring the biological activity of the compound (Majithiya & Bheshdadia, 2022).

Radioligand Development for PET Imaging

The development of radioligands for PET imaging, specifically [18F]PBR111, from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, indicates the applicability of similar compounds in medical imaging to study brain disorders or inflammation (Dollé et al., 2008).

Anticancer Drug Synthesis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide with potential anticancer activity through targeting the VEGFr receptor showcases the compound's relevance in cancer research. This opens avenues for the compound to be investigated for similar therapeutic applications (Sharma et al., 2018).

Herbicidal Activity

The design and synthesis of novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives with herbicidal activities against dicotyledonous weeds highlight the compound's potential application in agriculture (Wu et al., 2011).

Polymorphism in Pharmaceuticals

Studies on polymorphism, such as that of linezolid, provide insights into the solid-state characteristics of drug molecules, which is critical for understanding the stability, solubility, and bioavailability of pharmaceuticals. This knowledge could be applied to similar acetamide derivatives for optimizing drug formulations (Maccaroni et al., 2008).

Chemoselective Acetylation

The chemoselective monoacetylation of amino groups, as demonstrated with 2-aminophenol to N-(2-hydroxyphenyl)acetamide, illustrates the compound's potential utility in synthetic chemistry for selectively modifying biomolecules or pharmaceuticals (Magadum & Yadav, 2018).

作用機序

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. The different functional groups could potentially interact with different biological targets, leading to a variety of effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and reactivity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

将来の方向性

The future research directions for this compound could be quite varied, depending on its intended application. If it’s intended to be a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and testing its efficacy and safety in preclinical and clinical trials .

特性

IUPAC Name |

2-(4-fluorophenyl)-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O2/c19-15-3-1-14(2-4-15)11-18(25)21-6-5-20-16-12-17(23-13-22-16)24-7-9-26-10-8-24/h1-4,12-13H,5-11H2,(H,21,25)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNFRJYDLZMVOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dimethoxyphenyl)acetyl]azepane](/img/structure/B5549709.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5549744.png)

![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B5549751.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)

![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)